While the provided abstracts do not detail the specific synthesis method for RSR-4, they mention that it belongs to a series of 2-(aryloxy)-2-methylpropionic acids designed and synthesized for their hemoglobin-modifying properties. [] The synthesis likely involves reacting a suitable precursor with 3,5-dichloroaniline to introduce the dichloroanilino group. []
The abstracts primarily focus on the interaction of RSR-4 with hemoglobin. The key chemical reaction involves the binding of RSR-4 to specific amino acid residues within the central cavity of the hemoglobin molecule. [] This binding is likely mediated by hydrogen bonding and electrostatic interactions between the functional groups of RSR-4 and the amino acid side chains of hemoglobin. []
RSR-4 acts as an allosteric inhibitor of hemoglobin by binding to the protein at a site distinct from the oxygen-binding site. [] This binding induces a conformational change in the hemoglobin molecule, stabilizing the low-affinity T-state. [] As a result, the oxygen equilibrium curve shifts to the right, indicating a decreased affinity for oxygen and enhanced oxygen release to tissues. [, , ]
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 115-71-9
CAS No.: 18766-66-0
CAS No.: 15209-11-7